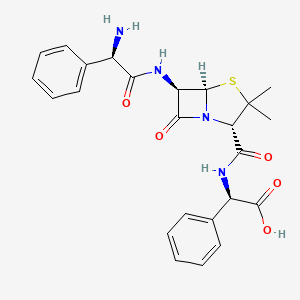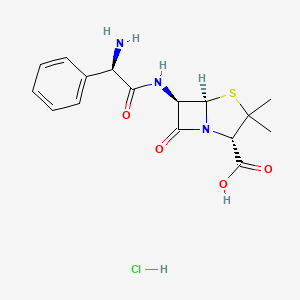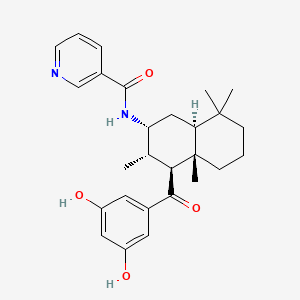
AQX-435
Overview
Description
AQX-435 is a novel small molecule that acts as a potent activator of Src homology domain 2-containing inositol-5′-phosphatase 1 (SHIP1). This compound has shown significant potential in the treatment of B-cell malignancies by inhibiting phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for the survival and proliferation of malignant B cells .
Preparation Methods
The synthetic routes and reaction conditions for AQX-435 are not extensively detailed in the available literature. it is known that this compound is a small molecule SHIP1 agonist, and its synthesis likely involves standard organic synthesis techniques, including the formation of specific functional groups and the use of catalysts to achieve the desired molecular structure .
Chemical Reactions Analysis
AQX-435 primarily undergoes reactions that involve the inhibition of PI3K signaling downstream of the B-cell receptor (BCR). This inhibition leads to the induction of apoptosis in malignant B cells. The compound effectively reduces PI3K activation, which is crucial for the survival and growth of these cells . Common reagents and conditions used in these reactions include anti-IgM to stimulate BCR signaling and various inhibitors to study the effects of this compound on different signaling pathways .
Scientific Research Applications
AQX-435 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The compound has shown promising results in preclinical models, where it effectively inhibits PI3K-mediated signaling, induces apoptosis in malignant B cells, and reduces lymphoma growth . Additionally, this compound has been studied in combination with other inhibitors, such as ibrutinib, to enhance its therapeutic efficacy .
Mechanism of Action
AQX-435 exerts its effects by activating SHIP1, which in turn inhibits PI3K signaling downstream of the BCR. This inhibition leads to a reduction in AKT phosphorylation and MYC expression, both of which are crucial for the survival and proliferation of malignant B cells . The activation of SHIP1 by this compound also induces caspase-dependent apoptosis in CLL cells, preferentially targeting malignant cells over normal B cells .
Comparison with Similar Compounds
AQX-435 is unique in its ability to activate SHIP1 and inhibit PI3K signaling in malignant B cells. Similar compounds that target PI3K signaling include idelalisib, which is a PI3Kδ-specific inhibitor. idelalisib has been associated with substantial toxicity and is relatively ineffective as a monotherapy in DLBCL . Other SHIP1 activators, such as AQX-016A and AQX-MN100, have also been studied, but this compound has shown greater efficacy in preclinical models .
References
Properties
IUPAC Name |
N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCDNNDYGLMOE-LZITZJIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


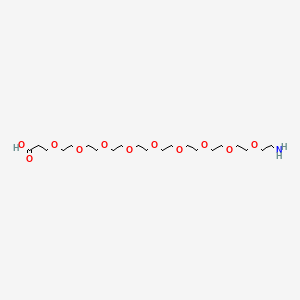


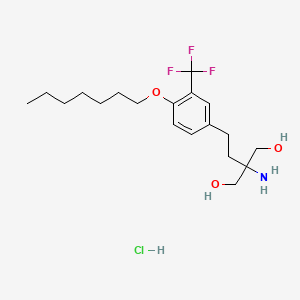
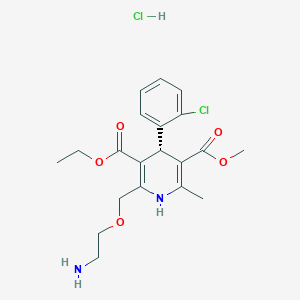
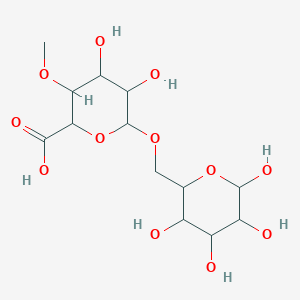
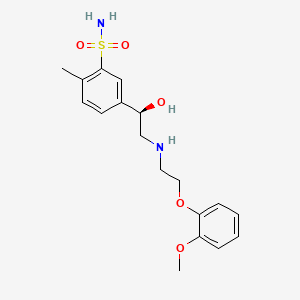
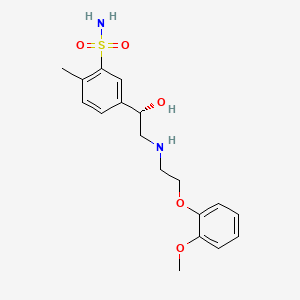
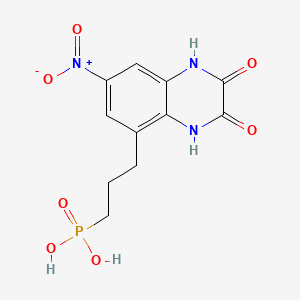
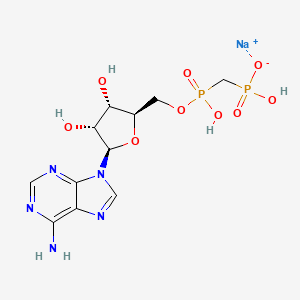
![(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid](/img/structure/B605493.png)
